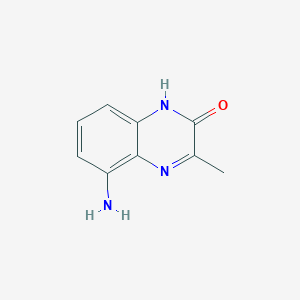

5-Amino-3-methylquinoxalin-2(1H)-one

Description

Properties

CAS No. |

41740-40-3 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

5-amino-3-methyl-1H-quinoxalin-2-one |

InChI |

InChI=1S/C9H9N3O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-4H,10H2,1H3,(H,12,13) |

InChI Key |

JFQNKMWGSLOOEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC=C2NC1=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Quinoxalinone Derivatives and Analogues of 5 Amino 3 Methylquinoxalin 2 1h One

Classical and Contemporary Synthetic Routes to the Quinoxalinone Nucleus

The construction of the fundamental quinoxalin-2(1H)-one core is a critical first step in the synthesis of 5-Amino-3-methylquinoxalin-2(1H)-one. This is typically achieved through condensation and cyclization reactions, which have been refined over the years to improve yields and incorporate a variety of substituents.

Condensation Reactions in Quinoxalinone Synthesis

The most prevalent and classical method for synthesizing the quinoxalinone scaffold is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound or its synthetic equivalent. sapub.orgnih.gov For the synthesis of 3-methylquinoxalin-2(1H)-one, a key precursor to the target molecule, the reaction is typically carried out between an o-phenylenediamine and an α-keto acid or its ester, such as pyruvic acid or ethyl pyruvate. nih.gov

This reaction is generally acid-catalyzed and proceeds through the initial formation of an enamine intermediate, which then undergoes intramolecular cyclization followed by dehydration to afford the quinoxalinone ring system. Various solvents and catalysts have been employed to optimize this reaction, with acetic acid and n-butanol being common choices. sapub.orgnih.gov The reaction conditions can be tailored to influence the regioselectivity when using asymmetrically substituted o-phenylenediamines. nih.gov

A general representation of this condensation reaction is depicted below:

Scheme 1: General condensation reaction for the synthesis of 3-methylquinoxalin-2(1H)-one.

Cyclization Approaches to Quinoxalinone Scaffolds

Alternative to the direct condensation of dicarbonyl compounds, various cyclization strategies have been developed to construct the quinoxalinone nucleus. One such approach involves the reductive cyclization of a substituted o-nitroaniline derivative. For instance, an N-acylated o-nitroaniline can be reduced, typically using a metal catalyst such as palladium on carbon (Pd/C) with a hydrogen source, to generate an o-aminoaniline intermediate in situ. sapub.org This intermediate can then undergo intramolecular cyclization to form the quinoxalinone ring.

Strategies for Introduction and Functionalization of Substituents on the Quinoxalinone Ring System

To arrive at the target compound, 5-Amino-3-methylquinoxalin-2(1H)-one, specific functional groups, namely an amino group at the C5 position and a methyl group at the C3 position, must be introduced onto the quinoxalinone ring.

Regioselective Functionalization of Quinoxalinones (e.g., C3-functionalization, N- and O-alkylation)

The quinoxalin-2(1H)-one scaffold is amenable to various functionalization reactions. The C3 position is particularly susceptible to electrophilic substitution and radical reactions, allowing for the introduction of a wide range of substituents. nih.gov While the methyl group in 3-methylquinoxalin-2(1H)-one is typically introduced during the initial ring formation, further functionalization at this position is also possible.

N-alkylation and O-alkylation are common modifications of the quinoxalinone ring. N-alkylation at the N1 position can be achieved by treating the quinoxalinone with an alkyl halide in the presence of a base. O-alkylation can also occur, leading to the formation of 2-alkoxyquinoxalines. The regioselectivity of these reactions can often be controlled by the choice of reaction conditions and reagents.

Incorporation of Amino and Methyl Moieties within the Quinoxalinone Framework

The synthesis of 5-Amino-3-methylquinoxalin-2(1H)-one can be approached through two primary strategies: either by starting with a pre-functionalized o-phenylenediamine or by functionalizing the pre-formed 3-methylquinoxalin-2(1H)-one ring.

Synthesis from a Pre-functionalized Precursor: One route involves the condensation of 3-amino-1,2-phenylenediamine with a pyruvic acid derivative. However, the availability and stability of such a substituted o-phenylenediamine can be a limiting factor.

Functionalization of the Quinoxalinone Ring: A more common and versatile approach is the regioselective nitration of 3-methylquinoxalin-2(1H)-one, followed by the reduction of the nitro group to an amino group. The nitration of the quinoxalinone ring can be achieved using a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the existing substituents on the ring. Studies have shown that nitration of quinoxalin-2(1H)-ones can occur at the C5 or C7 position of the benzene (B151609) ring. rsc.org By carefully controlling the reaction conditions, it is possible to achieve regioselective nitration to obtain 5-nitro-3-methylquinoxalin-2(1H)-one.

Subsequent reduction of the nitro group to the desired amino group can be accomplished using various reducing agents. Catalytic hydrogenation with catalysts like Pd/C or the use of metal-acid systems such as tin(II) chloride in hydrochloric acid are effective methods for this transformation. mdpi.com

Scheme 2: Synthetic pathway to 5-Amino-3-methylquinoxalin-2(1H)-one via nitration and reduction.

Green Chemistry Principles and Sustainable Synthetic Approaches for Quinoxalinone Derivatives

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methodologies in organic chemistry. The principles of green chemistry are increasingly being applied to the synthesis of quinoxalinone derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Several green approaches have been reported for the synthesis of the quinoxalinone nucleus. These include the use of water as a solvent, which is a significant improvement over traditional organic solvents. mdpi.com The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of green synthesis. Catalysts such as β-cyclodextrin have been shown to be effective in promoting the synthesis of quinoxalinone derivatives in aqueous media. mdpi.com

Microwave and ultrasonic irradiation have also emerged as energy-efficient alternatives to conventional heating methods. sapub.org These techniques can significantly reduce reaction times and improve yields, often under solvent-free conditions. The development of one-pot, multi-component reactions further enhances the green credentials of quinoxalinone synthesis by reducing the number of synthetic steps and purification procedures.

The application of these green principles to the synthesis of 5-Amino-3-methylquinoxalin-2(1H)-one would involve, for example, the use of a recyclable catalyst for the initial condensation reaction, followed by a catalytic reduction of the nitro group using a green reducing agent and solvent system.

Data Tables

Table 1: Examples of Condensation Reactions for the Synthesis of 3-Methylquinoxalin-2(1H)-one Derivatives

| Entry | o-Phenylenediamine Derivative | α-Keto Acid/Ester | Catalyst/Solvent | Product | Yield (%) | Reference |

| 1 | o-Phenylenediamine | Ethyl pyruvate | n-Butanol | 3-Methylquinoxalin-2(1H)-one | Not specified | nih.gov |

| 2 | 4-Methyl-o-phenylenediamine | Ethyl pyruvate | Acetic acid | 3,6-Dimethylquinoxalin-2(1H)-one | Not specified | nih.gov |

| 3 | 4-Chloro-o-phenylenediamine | Pyruvic acid | Acetic acid | 6-Chloro-3-methylquinoxalin-2(1H)-one | Not specified | sapub.org |

Table 2: Examples of Nitration and Reduction Reactions on the Quinoxalinone Ring

| Entry | Starting Material | Reagents | Product | Yield (%) | Reference |

| 1 | Quinoxalin-2(1H)-one | tert-Butyl nitrite | 5-Nitroquinoxalin-2(1H)-one | Moderate | rsc.org |

| 2 | 4-Nitrophenol | NaBH4, Au@[C4C16Im]Br | 4-Aminophenol | High | nih.gov |

| 3 | Aromatic Nitro Compound | Catalytic Hydrogenation | Aromatic Amine | Not specified | mdpi.com |

Organocatalytic Methods in Quinoxalinone Synthesis

Organocatalysis has emerged as a powerful tool in the synthesis of quinoxalinone derivatives, offering a sustainable alternative to traditional metal-catalyzed reactions. nih.gov These methods often utilize small organic molecules to catalyze reactions, avoiding the issues of toxicity and cost associated with heavy metals. nih.gov

One notable organocatalytic approach involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. For instance, camphor (B46023) sulfonic acid has been effectively used as an organocatalyst for the synthesis of various quinoxalinone derivatives. rsc.org This method demonstrates good to excellent yields and short reaction times. rsc.org Another efficient organocatalyst is nitrilotris(methylenephosphonic acid), which at a low loading of 5 mol%, facilitates the rapid synthesis of quinoxalines from 1,2-diamines and 1,2-carbonyl compounds with yields ranging from 80-97%. rsc.org

The use of organocatalysts aligns with the principles of green chemistry by promoting reactions under milder conditions and reducing the generation of hazardous waste. nih.govijirt.org The development of such catalytic systems is a significant step forward in the sustainable production of quinoxalinone scaffolds.

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free and environmentally benign reaction conditions is a cornerstone of modern synthetic chemistry, aimed at minimizing the environmental impact of chemical processes. ijirt.org The synthesis of quinoxalinone derivatives has greatly benefited from these advancements, with numerous protocols now available that avoid the use of volatile and often toxic organic solvents. ias.ac.innih.gov

Solvent-Free Synthesis:

Mechanochemistry, through techniques like grinding or milling, has been successfully employed for the catalyst-free synthesis of quinoxalines. rsc.org By homogenizing aromatic 1,2-diamines and 1,2-dicarbonyl compounds, the corresponding quinoxalines can be obtained in minutes with near-quantitative yields and a near-zero E-factor, highlighting the exceptional efficiency and environmental friendliness of this approach. rsc.org

Another solvent-free method utilizes sulfated polyborate as a mild, efficient, and recyclable catalyst. ias.ac.in This heterogeneous catalyst, derived from boric acid, facilitates the synthesis of quinoxalines from o-phenylenediamines and 1,2-diketones or α-hydroxy ketones in high yields and with short reaction times. ias.ac.in The key advantages of this method include easy workup and the ability to tolerate a variety of functional groups. ias.ac.in

Environmentally Benign Solvents:

When a solvent is necessary, the focus has shifted to greener alternatives like water and ionic liquids. Water has been used as a medium for the one-pot synthesis of highly substituted quinoxalines from the reaction of N-bromo succinimide (B58015) with β-keto esters and subsequent condensation with phenylene diamines. researchgate.net This approach is lauded for its simplicity, efficiency, and mild reaction conditions. researchgate.net

Ionic liquids have also been explored as both catalysts and solvents for quinoxalinone synthesis. researchgate.net Their low volatility and high thermal stability make them attractive alternatives to conventional organic solvents. researchgate.net

The following table summarizes various environmentally benign methods for the synthesis of quinoxalinone derivatives:

| Catalyst/Condition | Reactants | Solvent | Key Advantages |

| Camphor sulfonic acid | o-Phenylenediamine, Carbonyl substrates | - | Organocatalytic, Short reaction times, Good to excellent yields rsc.org |

| Homogenization | Aromatic 1,2-diamines, 1,2-Dicarbonyl compounds | Solvent-free | Catalyst-free, Rapid reaction, Quantitative yields, Near-zero E-factor rsc.org |

| Sulfated polyborate | o-Phenylenediamines, 1,2-Diketones/α-hydroxy ketones | Solvent-free | Recyclable catalyst, High yields, Short reaction times, Easy workup ias.ac.in |

| Water | Phenylene diamines, β-Keto esters, N-bromo succinimide | Water | Eco-friendly, Efficient, Mild conditions researchgate.net |

| Ionic Liquids | Carbonyl substrate, Phenylenediamines | Ionic Liquid | Dual role as solvent and catalyst, Reusable researchgate.net |

These methodologies underscore the significant progress made in developing sustainable synthetic routes to quinoxalinone derivatives and their analogues, paving the way for greener pharmaceutical and chemical industries.

Chemical Reactivity and Mechanistic Investigations of Quinoxalinone Compounds

Reactivity of the Quinoxalinone Ring System

The reactivity of the 5-Amino-3-methylquinoxalin-2(1H)-one is governed by the electronic properties of its fused bicyclic system. The pyrazinone ring is inherently electron-deficient, which influences the reactivity of the adjacent benzene (B151609) ring and provides sites for nucleophilic attack. Conversely, the benzene moiety can undergo classic electrophilic aromatic substitution, heavily influenced by the substituents present.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the 5-Amino-3-methylquinoxalin-2(1H)-one scaffold occurs on the carbocyclic (benzene) ring. wikipedia.orgbyjus.com The regiochemical outcome of such reactions is dictated by the combined electronic effects of the fused pyrazinone ring and the amino substituent at the C-5 position.

Directing Effects : The amino group (-NH2) at C-5 is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system via resonance. libretexts.orgyoutube.comijrar.org This donation increases the electron density at the C-6 (ortho) and C-8 (para) positions, making them more nucleophilic and thus more susceptible to attack by electrophiles. ijrar.org In contrast, the fused pyrazinone ring acts as a deactivating group, withdrawing electron density from the benzene ring. In the competition between these two effects, the strongly activating nature of the amino group dominates, directing incoming electrophiles primarily to the C-6 and C-8 positions. libretexts.orgyoutube.com Substitution at the C-7 position (meta to the amino group) is generally disfavored. libretexts.orgyoutube.com

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (SO₃/H₂SO₄). wikipedia.orgyoutube.com While specific studies on 5-Amino-3-methylquinoxalin-2(1H)-one are limited, the principles of substituent effects strongly predict the outcomes of such reactions. youtube.comyoutube.comyoutube.com

Nucleophilic Substitution Reactions (e.g., at C-2, C-3 positions)

The electron-deficient nature of the pyrazinone ring makes it susceptible to nucleophilic attack. The C-3 position, in particular, is a well-established site for functionalization through direct C-H activation or nucleophilic substitution of a suitable leaving group. nih.govfrontiersin.org

C-3 Functionalization : A vast body of research demonstrates the functionalization of the C-3 position of the quinoxalin-2(1H)-one core. These reactions often proceed via radical pathways or through the formation of an intermediate that is susceptible to nucleophilic attack. nih.govchim.it This has enabled the introduction of a wide variety of substituents, including alkyl, aryl, amino, and alkoxy groups. chim.itacs.orgresearchgate.netrsc.orgorganic-chemistry.org The direct C-H functionalization is considered the most cost-effective method for synthesizing diverse quinoxalin-2(1H)-one derivatives. nih.gov

SNAr Reactions : While direct C-H functionalization is common, classical nucleophilic aromatic substitution (SNAr) can also occur if a good leaving group is present at the C-2 or C-3 position. For instance, 2-chloro-3-methylquinoxaline (B189447) has been shown to react with aromatic amines, where the amine acts as a nucleophile to displace the chloride ion. nih.gov This highlights the potential for nucleophilic substitution reactions on appropriately pre-functionalized quinoxalinone scaffolds. nih.govrsc.org

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Vinylation | Alkenes, (NH₄)₂S₂O₈ | 3-Vinylated quinoxalin-2(1H)-ones | frontiersin.org |

| Amination | Aliphatic amines, air, photoirradiation | 3-Aminoquinoxalin-2(1H)-ones | acs.org |

| Alkylation | Ethers, t-butyl hydroperoxide (TBHP) | 3-Alkylated quinoxalin-2(1H)-ones | chim.it |

| Trifluoroalkylation | CF₃SO₂Na, Alkenes, K₂S₂O₈ | 3-Trifluoroalkylated quinoxalin-2(1H)-ones | nih.govfrontiersin.org |

| Hydroxyalkylation | Aliphatic aldehydes, electrocatalysis | 3-Hydroxyalkylquinoxalin-2(1H)-ones | rsc.org |

| Fluoroalkoxylation | Fluoroalkyl alcohols, PhI(TFA)₂ | 3-Fluoroalkoxyquinoxalin-2(1H)-ones | chim.it |

Oxidative and Reductive Transformations of Quinoxalinones

The quinoxalinone ring system can undergo both oxidative and reductive transformations, targeting either the pyrazinone or the benzene portion of the molecule.

Oxidative Transformations : Oxidation of the quinoxalinone core is often integral to C-H functionalization reactions, where an external oxidant is used to generate reactive intermediates. nih.govacs.org For example, photoinduced amination reactions can proceed using air as the sole oxidant. acs.org Reductive cyclization of dinitrobenzene derivatives is a common route to synthesize the quinoxalinone core, implying the stability of the core to certain reducing conditions while precursors are transformed. sapub.org Quinoxaline-1,4-dioxides, related structures, are known to undergo enzymatic N-oxide reduction. nih.gov

Reductive Transformations : Electrochemical studies on quinoxalin-2(1H)-one and its 3-methyl and 3-amino derivatives have been conducted. jocpr.com These studies indicate that the pyrazine (B50134) ring is the primary site of reduction. jocpr.com The reduction potential is influenced by the substituents; the amino group, being an electron-donating group, increases the tendency of the reduced form to be oxidized. jocpr.com Reductive cyclization of substituted 2-nitro-phenylamines is a key strategy for the synthesis of the quinoxalinone ring itself. sapub.org

Functional Group Transformations on Quinoxalinone Scaffolds

Beyond the reactivity of the core ring system, the substituents on the 5-Amino-3-methylquinoxalin-2(1H)-one scaffold provide additional handles for chemical modification.

Reactions Involving Methyl Substituents (e.g., bromination)

The methyl group at the C-3 position is not merely a passive substituent. Its position adjacent to the electron-deficient pyrazinone ring makes its protons acidic enough to be removed by a strong base, and the resulting carbanion can react with various electrophiles.

Furthermore, the methyl group can undergo free-radical halogenation. A study on the closely related 3-ethylquinoxalin-2(1H)-one demonstrated that the α-carbon of the ethyl group can be readily brominated using bromine to yield the α-bromoethyl derivative. researchgate.net This α-bromo compound can then be subjected to substitution reactions with various nucleophiles such as potassium thiocyanate, sodium azide, and aniline. researchgate.net By analogy, the methyl group of 5-Amino-3-methylquinoxalin-2(1H)-one is expected to undergo similar bromination to form a 3-(bromomethyl) derivative, a versatile intermediate for further functionalization.

Reactivity of Amine Substituents on the Quinoxalinone Ring

The C-5 amino group exhibits reactivity typical of an aromatic amine, allowing for a wide range of functionalization reactions. This has been exploited in the creation of libraries of quinoxaline-based compounds for biological screening. nih.gov

Acylation, Sulfonylation, and Urea Formation : The amino group can readily react with acylating agents, sulfonylating agents, and isocyanates. For example, 2,3-substituted-6-aminoquinoxalines have been successfully reacted with acetyl chloride (acylation), tosyl chloride (sulfonylation), phenylisocyanate (urea formation), and various isothiocyanates (thiourea formation). nih.gov

Diazotization : Aromatic primary amines are precursors to diazonium salts, which are highly versatile intermediates. The diazotization of a 3-amino-thieno[2,3-b]quinoxaline has been reported, with the resulting diazonium salt being converted into a sulfonyl derivative. sapub.org This suggests that the amino group at C-5 of 5-Amino-3-methylquinoxalin-2(1H)-one could be converted to a diazonium group and subsequently replaced by a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Cyclization Reactions : The amino group can also participate in cyclization reactions. For instance, 2-(5-amino-3-arylpyrazol-1-yl)-3-methylquinoxalines have been synthesized and subsequently converted into more complex, fused heterocyclic systems. rsc.org

| Reaction Type | Reagent | Functional Group Formed | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride | Acetamide (-NHCOCH₃) | nih.gov |

| Urea Formation | Phenylisocyanate | Phenylurea (-NHCONHPh) | nih.gov |

| Sulfonylation | Tosyl chloride | Tosylamide (-NHTs) | nih.gov |

| Thiourea Formation | Isothiocyanates | Thiourea (-NHCSNHR) | nih.gov |

| Diazotization | NaNO₂/H⁺ | Diazonium salt (-N₂⁺) | sapub.org |

Reaction Mechanism Elucidation in Quinoxalinone Chemistry

Comprehensive mechanistic studies focused on 5-Amino-3-methylquinoxalin-2(1H)-one are not currently available.

Radical Mechanisms in Quinoxalinone Functionalization

Specific research detailing radical-based functionalization reactions of 5-Amino-3-methylquinoxalin-2(1H)-one has not been identified.

Role of Catalysis in Direct C-H Functionalization of Quinoxalinones

While catalysis in C-H functionalization of the general quinoxalinone structure is widely reported, studies detailing the catalytic functionalization of 5-Amino-3-methylquinoxalin-2(1H)-one are absent from the reviewed literature.

Advanced Characterization and Analytical Methodologies for Quinoxalinone Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR, UV-Vis)

Spectroscopic methods are indispensable for determining the chemical structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary pieces of information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. For quinoxalinone derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a typical 3-methylquinoxalin-2(1H)-one scaffold, the methyl protons at the C3 position are expected to appear as a singlet. The aromatic protons on the benzene (B151609) ring will present as a complex pattern of signals, with their chemical shifts and coupling constants being dependent on the substitution pattern. For an amino-substituted analog, the protons of the amino group (NH₂) would also produce a characteristic signal. nih.gov For example, in related amino quinazolinones, the NH₂ signal has been observed at chemical shifts (δ) of 4.92, 5.76, and 5.82 ppm. nih.gov The aromatic protons of the quinoxalin-2(1H)-one core are typically observed in the range of δ 7.00–8.40 ppm. nih.gov

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C=O) of the quinoxalinone ring is typically observed in the downfield region. For quinoxalinone derivatives, signals for the carbonyl and C=N carbons appear in the ranges of δ 151.23–158.44 and 146.16–149.25 ppm, respectively. nih.gov Aromatic carbons resonate in the approximate range of δ 106.66–155.33 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 3-(Alkylamino)-1-methylquinoxalin-2(1H)-one Analog

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic-H | 7.16-7.54 (m) | 113.5, 123.7, 124.1, 126.1, 129.3, 134.4 |

| N-CH₃ | 3.70 (s) | 29.3 |

| C=O | - | 152.0 |

| C3-N | - | 148.6 |

| Alkyl Group | Variable | Variable |

| Data is for 3-(Cyclopentylamino)-1-methylquinoxalin-2(1H)-one and is illustrative of the types of signals expected for the target compound. acs.org |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. acs.org For 5-Amino-3-methylquinoxalin-2(1H)-one (C₉H₉N₃O), the expected exact mass would be calculated and compared with the experimental value. Fragmentation patterns observed in the MS/MS spectrum can further confirm the structure by showing the loss of specific functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For quinoxalinone derivatives, characteristic stretching absorption bands are observed for various functional groups. nih.gov

Table 2: Typical Infrared (IR) Absorption Bands for Quinoxalinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amine & Amide) | Stretching | 3320–3304 |

| C-H (Aromatic) | Stretching | 3109–3009 |

| C=O (Amide) | Stretching | 1677–1671 |

| C=N | Stretching | 1620–1615 |

| C=C (Aromatic) | Stretching | 1580–1412 |

| Data is generalized from a study on various quinoxalinone derivatives. nih.gov |

The presence of an amino group in 5-Amino-3-methylquinoxalin-2(1H)-one would be confirmed by the characteristic N-H stretching vibrations in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the quinoxalinone core. The absorption maxima (λ_max) and molar absorptivity are characteristic of the chromophore. The UV-Vis spectrum of quinoxalinone derivatives is influenced by the substitution pattern on the aromatic ring. For instance, UV-Vis absorption spectra of 3-aminoquinoxalin-2(1H)-one derivatives have been recorded in solvents like DMSO. mdpi.com

Chromatographic Separation and Purity Assessment of Quinoxalinone Compounds (e.g., HPLC-MS/MS, LC-MS/MS)

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful and sensitive method for this purpose.

An LC-MS/MS method for the analysis of a compound like 5-Amino-3-methylquinoxalin-2(1H)-one would involve optimizing several parameters to achieve good separation and detection. This includes the choice of the stationary phase (e.g., a C18 column), the mobile phase composition (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid), and the gradient elution program. nih.gov

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, which provides high selectivity and sensitivity. nih.gov In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored.

Table 3: Representative LC-MS/MS Method Parameters for the Analysis of Amino Compounds

| Parameter | Condition |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution | Gradient |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion -> Product Ion | Specific m/z transitions for the analyte |

| These are general parameters and would require specific optimization for 5-Amino-3-methylquinoxalin-2(1H)-one. |

Purity assessment is performed by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all observed peaks. This method allows for the detection and quantification of impurities, even at very low levels.

Advanced X-ray Crystallography for Quinoxalinone Molecular Structures

X-ray crystallography is the most definitive method for determining the three-dimensional molecular structure of a crystalline compound. It provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

To obtain the crystal structure of 5-Amino-3-methylquinoxalin-2(1H)-one, a single crystal of suitable quality would need to be grown. This crystal is then exposed to an X-ray beam, and the diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions are determined.

While the crystal structure for 5-Amino-3-methylquinoxalin-2(1H)-one is not available, data from a related compound, 1-Ethyl-3-methylquinoxalin-2(1H)-one, illustrates the type of information that can be obtained. nih.govresearchgate.net The crystal structure confirms the planar nature of the quinoxaline (B1680401) ring system and reveals details about intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. nih.govresearchgate.net

Table 4: Illustrative Crystallographic Data for a Related Quinoxalinone Derivative

| Parameter | Value for 1-Ethyl-3-methylquinoxalin-2(1H)-one |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4101 (6) |

| b (Å) | 9.1405 (8) |

| c (Å) | 14.2960 (12) |

| α (°) | 84.976 (7) |

| β (°) | 78.717 (7) |

| γ (°) | 88.137 (7) |

| Volume (ų) | 945.82 (14) |

| Data is for 1-Ethyl-3-methylquinoxalin-2(1H)-one. nih.govresearchgate.net |

This crystallographic information is invaluable for understanding the molecule's shape, conformational preferences, and potential intermolecular interactions, which can be crucial for applications such as drug design and materials science.

Computational Chemistry and Theoretical Studies on Quinoxalinone Systems

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. semanticscholar.org This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. Quinoxaline (B1680401) derivatives have been extensively studied as inhibitors for various protein targets implicated in diseases like cancer and diabetes. nih.govekb.egnih.gov

Docking studies have identified quinoxalinone-based compounds as potent inhibitors of several key enzymes:

c-Met Kinase: Involved in tumor growth, certain quinoxaline derivatives show high binding affinity to its active site. nih.gov

VEGFR-2: A key target in cancer therapy, docking studies have revealed that quinoxaline derivatives can bind effectively to the VEGFR-2 active site, with binding affinities ranging from -11.93 to -17.11 kcal/mol. ekb.egekb.eg The interactions often involve hydrogen bonds with crucial amino acid residues like ASP 1044 and GLU 883. ekb.eg

Aldose Reductase 2 (ALR2): An enzyme implicated in diabetic complications. Docking analyses have shown that quinoxalinone inhibitors form key interactions with active site residues such as TYR 48, HIE 110, and TRP 111. nih.govtandfonline.com

sPLA2 and α-glucosidase: Targets for diabetes-related complications. Docking studies revealed that a sulfonohydrazide moiety on the quinoxaline scaffold is important for potent inhibition. nih.gov

The binding affinity and interaction patterns depend on the specific substituents on the quinoxaline ring. For 5-Amino-3-methylquinoxalin-2(1H)-one, the amino group could potentially act as a hydrogen bond donor or acceptor, contributing to specific interactions within a protein's active site, thereby influencing its inhibitory activity.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Binding

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of docked ligand-protein complexes and to refine the binding poses. nih.gov

For quinoxaline derivatives, MD simulations have been used to confirm the stability of their binding to targets like VEGFR-2 and ALR2. nih.govtandfonline.comnih.gov These simulations show that potent inhibitors remain stably bound within the active site throughout the simulation period. nih.gov MD studies also help identify the most critical amino acid residues involved in maintaining the ligand-receptor interaction. For instance, in studies of VEGFR-2 inhibitors, MD simulations highlighted Leu838, Phe916, and Leu976 as vital residues for the interaction. nih.gov Similarly, simulations of an ALR2 inhibitor showed stable interactions with the binding pocket, with binding free energies calculated using MM-GBSA and MM-PBSA methods confirming strong affinity. nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com Pharmacophore modeling identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. These models are invaluable for designing new, more potent compounds. nih.gov

For quinoxaline derivatives, 2D and 3D-QSAR models have been successfully developed to understand the structural requirements for their anticancer and antidiabetic activities. nih.govnih.govmdpi.com

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) generate contour maps that visualize regions where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity. nih.gov These models have been applied to design novel VEGFR-2 inhibitors. nih.gov

Pharmacophore Modeling: For ALR2 inhibitors, a five-point pharmacophore hypothesis (AADRR: two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings) was generated. nih.govtandfonline.com This model provides a template for designing new molecules that fit the active site and possess the necessary features for high inhibitory activity. tandfonline.com

QSAR studies have also correlated quantum chemical parameters derived from DFT calculations with experimentally determined corrosion inhibition efficiencies, providing a quantitative link between the electronic structure of quinoxaline derivatives and their performance. researchgate.net

Explorations of Biological Activities and Structure Activity Relationships Sar of Quinoxalinone Scaffolds

Research on Antimicrobial Potency of Quinoxalinone Derivatives

While the broader class of quinoxalinone derivatives has been the subject of numerous antimicrobial studies, specific research detailing the antimicrobial potency of 5-Amino-3-methylquinoxalin-2(1H)-one is not presently available.

Antibacterial Activity Studies

No specific studies on the antibacterial activity of 5-Amino-3-methylquinoxalin-2(1H)-one could be identified in the reviewed literature.

Antifungal Activity Investigations

There is no available research specifically investigating the antifungal properties of 5-Amino-3-methylquinoxalin-2(1H)-one.

Antiviral Activity Assessments

Specific assessments of the antiviral activity of 5-Amino-3-methylquinoxalin-2(1H)-one have not been reported in the scientific literature to date.

Anticancer Research and Antitumor Mechanisms of Quinoxalinone Derivatives

The anticancer potential of the quinoxalinone scaffold is a significant area of research. However, studies specifically focused on the antitumor mechanisms of 5-Amino-3-methylquinoxalin-2(1H)-one are not available.

Inhibition of Cellular Proliferation and Apoptosis Induction Research

There is no specific research available on the ability of 5-Amino-3-methylquinoxalin-2(1H)-one to inhibit cellular proliferation or induce apoptosis in cancer cell lines.

Enzyme and Receptor Target Modulations (e.g., c-Met kinase, VEGFR-2, thymidylate synthase)

Information regarding the modulation of specific enzyme and receptor targets, such as c-Met kinase, VEGFR-2, or thymidylate synthase, by 5-Amino-3-methylquinoxalin-2(1H)-one is not present in the current scientific literature.

Other Biological Activity Research Areas of Quinoxalinone Compounds

Anti-inflammatory and Analgesic Potentials

The quinoxaline (B1680401) scaffold has been a focal point in the search for novel anti-inflammatory and analgesic agents, with numerous derivatives demonstrating significant potential. Researchers have synthesized and evaluated a variety of quinoxaline-containing molecules, revealing promising activity in preclinical models. These studies often aim to develop compounds with improved efficacy and better safety profiles, particularly regarding gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

One study reported the synthesis of novel quinoxaline and furo[2,3-b]quinoxaline (B11915687) derivatives, which were subsequently tested for their anti-inflammatory and analgesic properties. nih.gov In chronic inflammation models, several of these compounds exhibited strong anti-inflammatory activity comparable to the reference drug, indomethacin. nih.gov For instance, compounds designated as 3 , 4b , 4e , and 5b showed potent activity, while compound 5a was found to be equipotent to indomethacin. nih.gov Encouragingly, most of the tested compounds showed only mild ulcerogenic activity, with compound 4a being the safest in this regard. nih.gov While their anti-inflammatory effects were pronounced, the analgesic activity of these compounds was reported as moderate when compared to the reference drug. nih.gov

In another investigation, aminoalcohol-based quinoxaline derivatives, specifically DEQX and OAQX , were evaluated for their anti-inflammatory and peripheral analgesic effects. nih.gov Both compounds were found to reduce leucocyte migration and inhibit chemotaxis. nih.gov This anti-inflammatory action was further substantiated by a significant reduction in the levels of pro-inflammatory cytokines, Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). nih.gov The study concluded that both DEQX and OAQX are promising pharmacological candidates due to their demonstrated anti-inflammatory and peripheral analgesic properties. nih.gov

Further research into a series of synthesized quinoxaline derivatives identified several compounds with noteworthy analgesic and anti-inflammatory effects. researchgate.net In an acetic acid-induced writhing test for analgesia, compounds 2 , 5 , 9 , 14f , and 17c showed significant percentage protection of 56.90%, 68.68%, 67.70%, 66.33%, and 68.79% respectively, which was comparable to the standard drug aspirin (B1665792) (70.50%). researchgate.net In the carrageenan-induced paw edema model for inflammation, compounds 3 , 11 , 14d , and 17e produced a percentage reduction in edema of 53.91%, 48.72%, 46.77%, and 46.85% respectively. This effect was similar to that of the standard drug indomethacin, which caused a 49.00% reduction. researchgate.net

| Compound | Anti-inflammatory Activity (% Edema Reduction) | Analgesic Activity (% Protection) | Reference |

| Indomethacin | 49.00% | - | researchgate.net |

| Aspirin | - | 70.50% | researchgate.net |

| Compound 3 | 53.91% | - | researchgate.net |

| Compound 11 | 48.72% | - | researchgate.net |

| Compound 14d | 46.77% | - | researchgate.net |

| Compound 17e | 46.85% | - | researchgate.net |

| Compound 2 | - | 56.90% | researchgate.net |

| Compound 5 | - | 68.68% | researchgate.net |

| Compound 9 | - | 67.70% | researchgate.net |

| Compound 14f | - | 66.33% | researchgate.net |

| Compound 17c | - | 68.79% | researchgate.net |

| DEQX | Decreased IL-1β and TNF-β levels | Peripheral analgesic effect | nih.gov |

| OAQX | Decreased IL-1β and TNF-β levels | Peripheral analgesic effect | nih.gov |

Antiparasitic and Antitrypanosomal Research

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), have emerged as a significant class of compounds in the search for new treatments for parasitic diseases, including Chagas' disease, human African trypanosomiasis, and leishmaniasis. nih.govusp.br These diseases are caused by kinetoplastid parasites such as Trypanosoma cruzi, Trypanosoma brucei, and Leishmania donovani.

Extensive research has demonstrated the potent activity of various substituted quinoxalines against these parasites. A study investigating 2,3-disubstituted quinoxalines found that 2-chloro-3-methylsulfoxylsulfonyl and 2-chloro-3-methylsulfinyl quinoxalines were the most potent derivatives, with some showing even greater activity than the reference drugs. nih.gov While 2,3-diaryl-substituted quinoxalines were less broadly active, they still demonstrated efficacy against T. brucei and the intracellular amastigote form of T. cruzi, importantly, without affecting mammalian cell viability. nih.gov

The N-oxide group in QdNOs is often considered a key pharmacophore for their trypanocidal activity. Structure-activity relationship (SAR) studies have provided valuable insights for the design of more effective compounds. It has been observed that the presence of an electron-withdrawing halo-substituent on the benzene (B151609) portion of the quinoxaline ring tends to produce more active compounds. Conversely, increasing the hydrophilicity of the compounds has been shown to decrease their antitrypanosomal activity. nih.gov

Receptor Agonism/Antagonism (e.g., G-protein coupled Niacin receptor 109A, benzodiazepine (B76468) and adenosine (B11128) receptors)

The structural versatility of the quinoxaline scaffold has allowed for its exploration as a framework for ligands targeting various physiological receptors, including benzodiazepine and adenosine receptors. These receptors are crucial targets in the central nervous system and other tissues, and modulating their activity can have significant therapeutic effects.

In the field of adenosine receptor research, certain quinoxalinone derivatives have been identified as potent and selective antagonists. One study focused on designing human A3 adenosine receptor (AR) antagonists based on a 1,2,4-triazolo[1,5-a]quinoxalin-4-one scaffold. nih.gov This research led to the discovery of 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one (compound 8), which was highlighted as one of the most potent and selective human A3 adenosine receptor antagonists identified to date. nih.gov The study also revealed that replacing the typical 2-(hetero)aryl group with a 2-carboxylate function maintained good binding activity at the A3 receptor while significantly increasing selectivity over the A1 receptor subtype. nih.gov

The quinoxaline nucleus has also been incorporated into compounds designed to interact with benzodiazepine receptors. Research on a series of 1,2,3-triazolo[1,5-a]quinoxalines investigated their binding affinity for both benzodiazepine and adenosine (A1 and A2A) receptors. nih.gov The study found that specific structural modifications were key to receptor affinity. For instance, the 7-fluoro-substituted compounds (3a and 4a ) and an N-benzyl derivative (7 ) displayed good affinity for benzodiazepine receptors. nih.gov In contrast, a 7-trifluoromethyl substituted compound (3b ) showed moderate, non-selective affinity for A1 adenosine receptors, while other structural changes significantly diminished biological activity. nih.gov

| Compound/Scaffold | Target Receptor | Activity | Reference |

| 2-(4-methoxyphenyl)-1,2,4-triazolo[1,5-a]quinoxalin-4-one | Human Adenosine A3 | Potent & Selective Antagonist | nih.gov |

| 1,2,4-Triazolo[1,5-a]quinoxalin-4-one (2-carboxylate derivatives) | Human Adenosine A3 | Good binding, increased A3 vs A1 selectivity | nih.gov |

| 1,2,3-Triazolo[1,5-a]quinoxaline (7-fluoro derivatives 3a, 4a) | Benzodiazepine | Good affinity | nih.gov |

| 1,2,3-Triazolo[1,5-a]quinoxaline (N-benzyl derivative 7) | Benzodiazepine | Good affinity | nih.gov |

| 1,2,3-Triazolo[1,5-a]quinoxaline (7-trifluoromethyl derivative 3b) | Adenosine A1 | Moderate affinity | nih.gov |

Elucidation of Biological Mechanisms of Action

Understanding the molecular mechanisms by which quinoxalinone compounds exert their biological effects is crucial for their development as therapeutic agents. Research has begun to uncover the specific pathways and molecular targets involved in their diverse activities.

For the anti-inflammatory effects of certain quinoxaline derivatives, a key mechanism involves the modulation of pro-inflammatory signaling molecules. Studies on the aminoalcohol-based quinoxalines DEQX and OAQX demonstrated that their anti-inflammatory action is linked to a significant reduction in the levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov This suggests that these compounds interfere with the inflammatory cascade by downregulating the production of these key mediators. nih.gov Another identified mechanism for the anti-inflammatory properties of quinoxaline and quinoxaline 1,4-di-N-oxide derivatives is the inhibition of the enzyme lipoxygenase (LOX). unav.edu LOX enzymes are involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting LOX, these compounds can effectively suppress inflammatory processes. unav.edu

In the context of their antitrypanosomal activity, it is suggested that the mechanism of action for quinoxaline 1,4-di-N-oxides involves a reductive metabolism within the parasite. This process is thought to generate reactive oxygen species that are harmful to the parasite.

The mechanism for compounds acting as receptor modulators is more direct, involving binding to specific receptor sites to either block (antagonize) or mimic (agonize) the action of the natural ligand. For example, the 1,2,4-triazolo[1,5-a]quinoxalin-4-one derivatives achieve their effect by binding to and blocking the human A3 adenosine receptor, thereby preventing its activation by adenosine. nih.gov Similarly, the 1,2,3-triazolo[1,5-a]quinoxaline derivatives that show affinity for the benzodiazepine receptor likely act by binding to the benzodiazepine site on the GABA-A receptor complex, modulating its function. nih.gov

Emerging Applications and Future Research Directions for Quinoxalinone Chemistry

Quinoxalinone Scaffolds in Material Science and Optoelectronics

The inherent photophysical properties of the quinoxalinone scaffold make it a promising candidate for applications in material science and optoelectronics. The extended π-conjugated system of the quinoxalinone ring system often leads to desirable fluorescence and electronic properties. rsc.org The introduction of substituents, such as amino and methyl groups, can further modulate these characteristics.

The fluorescence behavior of quinoxalinones is a subject of ongoing research, with some studies indicating that they are less explored for their fluorescence properties compared to their biological activities. rsc.org However, the investigation of selected 3-benzoylquinoxalin-2-ones has demonstrated their potential as fluorescent probes. rsc.org It is plausible that 5-Amino-3-methylquinoxalin-2(1H)-one could exhibit interesting luminescent properties, which would be influenced by the position of the amino and methyl groups on the quinoxalinone core. Further research into the synthesis and characterization of this specific compound is necessary to fully elucidate its potential in material science.

Table 1: Potential Optoelectronic Properties of Substituted Quinoxalinones

| Property | Influence of Amino Group | Influence of Methyl Group | Potential Application |

| Absorption/Emission Wavelength | Can induce a red-shift (bathochromic shift) | May cause a slight blue-shift (hypsochromic shift) | Organic Light-Emitting Diodes (OLEDs), Fluorescent Probes |

| Quantum Yield | Can either enhance or quench fluorescence depending on position and environment | Generally has a minor effect | High-efficiency lighting and displays |

| Intramolecular Charge Transfer (ICT) | Enhances ICT character | Modulates electronic properties | Nonlinear optics, sensors |

Potential for Novel Drug Discovery and Development Initiatives based on Quinoxalinones

Quinoxalinone derivatives are well-established as privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. sapub.orgresearchgate.netnih.gov The functionalization of the quinoxalinone core allows for the fine-tuning of its pharmacological profile.

The presence of an amino group on the quinoxalinone ring can significantly impact its biological activity. Aminated quinoxalines have been explored as potential anticancer agents. researchgate.net For example, certain alkoxy-substituted aminoquinoxalines have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. researchgate.net Furthermore, 3-aminoquinoxalin-2(1H)-ones are recognized for their therapeutic applications, including their roles as inhibitors of certain viruses and as receptor antagonists. acs.org

The methyl group at the 3-position is also a common feature in biologically active quinoxalinones. The synthesis of 3-methylquinoxalin-2(1H)-one is a common starting point for the development of more complex and biologically active derivatives. nih.govresearchgate.net While the specific biological profile of 5-Amino-3-methylquinoxalin-2(1H)-one has not been reported, its structural similarity to other bioactive quinoxalinones suggests that it could be a valuable candidate for future drug discovery efforts.

Table 2: Reported Biological Activities of Functionalized Quinoxalinone Derivatives

| Derivative Class | Biological Activity | Reference |

| Alkoxy-substituted aminoquinoxalines | Anticancer | researchgate.net |

| 3-Aminoquinoxalin-2(1H)-ones | Antiviral, Receptor Antagonist | acs.org |

| General Quinoxalinone Derivatives | Antibacterial, Antifungal, Anti-inflammatory | sapub.orgnih.gov |

| Amino acid-linked thiazolidine–quinoxaline (B1680401) compounds | Potential Antibacterial | researchgate.net |

Advancements in Synthetic Methodologies for Complex Quinoxalinone Architectures

The development of efficient and versatile synthetic routes to functionalized quinoxalinones is crucial for exploring their potential applications. A common and straightforward method for the synthesis of the quinoxalinone core involves the condensation of o-phenylenediamines with α-keto esters. nih.gov For instance, 3-methylquinoxalin-2(1H)-one can be synthesized by reacting o-phenylenediamine (B120857) with ethyl pyruvate. nih.gov

The synthesis of 5-Amino-3-methylquinoxalin-2(1H)-one would likely start from a substituted o-phenylenediamine, specifically 1,2,4-triaminobenzene. The subsequent condensation with an appropriate α-keto ester would yield the desired product.

Recent advancements in synthetic organic chemistry have focused on the direct C-H functionalization of the quinoxalinone scaffold. nih.govresearchgate.net This approach allows for the introduction of various functional groups at specific positions on the quinoxalinone ring, providing access to a wide array of derivatives. These methods often utilize transition-metal catalysis or photocatalysis to achieve high efficiency and selectivity. nih.gov Such modern synthetic strategies could be employed to create complex architectures based on the 5-Amino-3-methylquinoxalin-2(1H)-one scaffold, further expanding the chemical space for drug discovery and material science applications.

Integration of Computational and Experimental Approaches in Quinoxalinone Research

The integration of computational and experimental methods has become an indispensable tool in modern chemical research. In the context of quinoxalinone chemistry, computational studies can provide valuable insights into the structural, electronic, and photophysical properties of these molecules, guiding the design of new compounds with desired characteristics.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic structures of quinoxalinone derivatives. nih.gov These calculations can help in understanding the effects of different substituents on the molecule's properties. For example, computational studies can elucidate the nature of intramolecular charge transfer states, which are crucial for optoelectronic applications.

Experimental techniques, such as X-ray crystallography and various spectroscopic methods (NMR, UV-Vis, Fluorescence), provide the necessary data to validate and refine the computational models. The photophysical properties of dipeptides containing substituted quinoxaline moieties have been investigated through a combination of spectroscopic studies and theoretical calculations, providing a deeper understanding of their excited-state behavior. nih.gov

For 5-Amino-3-methylquinoxalin-2(1H)-one, a combined computational and experimental approach would be highly beneficial. Computational modeling could predict its photophysical properties and potential biological targets, while experimental synthesis and characterization would provide the empirical data to confirm these predictions and uncover new applications. This synergistic approach would accelerate the exploration of this specific quinoxalinone derivative and its potential contributions to science and technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.